molecular formula C13H19NO3S B5428049 6-[5-[(E)-C-ethyl-N-hydroxycarbonimidoyl]thiophen-2-yl]hexanoic acid

6-[5-[(E)-C-ethyl-N-hydroxycarbonimidoyl]thiophen-2-yl]hexanoic acid

Cat. No.: B5428049
M. Wt: 269.36 g/mol
InChI Key: VMKNESKLNPJRRV-SDNWHVSQSA-N
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Description

6-[5-[(E)-C-ethyl-N-hydroxycarbonimidoyl]thiophen-2-yl]hexanoic acid is a complex organic compound that features a thiophene ring, a hexanoic acid chain, and an ethyl-substituted hydroxycarbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-[(E)-C-ethyl-N-hydroxycarbonimidoyl]thiophen-2-yl]hexanoic acid typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur. The resulting thiophene derivative can then be further functionalized to introduce the ethyl and hydroxycarbonimidoyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[5-[(E)-C-ethyl-N-hydroxycarbonimidoyl]thiophen-2-yl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxycarbonimidoyl group can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Its derivatives could be explored for use as therapeutic agents.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[5-[(E)-C-ethyl-N-hydroxycarbonimidoyl]thiophen-2-yl]hexanoic acid would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or inhibit key enzymes. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    6-[5-[(E)-C-methyl-N-hydroxycarbonimidoyl]thiophen-2-yl]hexanoic acid: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

6-[5-[(E)-C-ethyl-N-hydroxycarbonimidoyl]thiophen-2-yl]hexanoic acid is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. Its ethyl-substituted hydroxycarbonimidoyl group may offer different reactivity and interactions compared to similar compounds with different substituents.

Properties

IUPAC Name

6-[5-[(E)-C-ethyl-N-hydroxycarbonimidoyl]thiophen-2-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-2-11(14-17)12-9-8-10(18-12)6-4-3-5-7-13(15)16/h8-9,17H,2-7H2,1H3,(H,15,16)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKNESKLNPJRRV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=C(S1)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O)/C1=CC=C(S1)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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